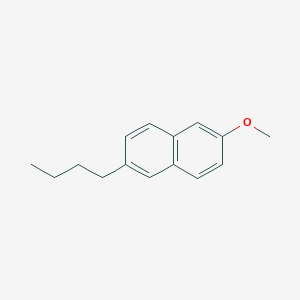

2-Butyl-6-methoxynaphthalene

概要

説明

2-Butyl-6-methoxynaphthalene, also known as 6-methoxy-2-butyl-naphthalene, is a chemical compound with the molecular formula C15H18O and a molecular weight of 214.3 g/mol . It is a potential impurity of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and reduce inflammation .

準備方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Butyl-6-methoxynaphthalene involves the use of chromium carbene complexes. The procedure includes the following steps :

- An oven-dried, three-necked, round-bottomed flask is equipped with a nitrogen inlet, magnetic stirring bar, thermometer, and reflux condenser under an inert nitrogen atmosphere.

- The flask is charged with 4-dimethylaminopyridine, tetrahydrofuran, 1-hexyne, acetic anhydride, triethylamine, and pentacarbonyl [phenyl (methoxy)chromium]carbene.

- The solution is heated to reflux with an oil bath until the chromium complex is consumed.

- The solution is then cooled, and silica gel is added. Volatile organic material is removed under reduced pressure.

- The green solids are transferred to a filter funnel and washed with hexane. The hexane filtrate is concentrated under reduced pressure to give the crude product.

- The crude product is purified by silica gel chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.

化学反応の分析

Types of Reactions

2-Butyl-6-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Naphthoquinones

Reduction: Dihydronaphthalene derivatives

Substitution: Various substituted naphthalene derivatives

科学的研究の応用

Organic Synthesis

2-B-6-MN serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals, including anti-inflammatory agents like Naproxen and Nabumetone. The compound's structure allows it to participate in reactions that introduce additional functional groups or modify existing ones, making it valuable for creating complex organic molecules .

Medicinal Chemistry

The compound has been studied for its potential biological activities. It has been investigated as a possible impurity in pharmaceutical formulations, particularly in relation to Nabumetone, where it may share similar pathways of action by inhibiting prostaglandin production, which is crucial in managing inflammation and pain. Furthermore, recent research suggests that 2-B-6-MN may act as a ubiquitination inhibitor, impacting protein degradation pathways relevant to various diseases.

Analytical Chemistry

In analytical chemistry, 2-B-6-MN is used as a reference standard due to its well-defined chemical properties. This application is critical for ensuring accuracy in quantitative analysis of complex mixtures where similar compounds may be present.

Case Study 1: Synthesis of Anti-inflammatory Drugs

A study focused on synthesizing 2-(6-methoxy-2-naphthyl)propionic acid (a derivative of 2-B-6-MN), demonstrating its utility as an intermediate in producing effective anti-inflammatory drugs like Naproxen. The research highlighted various synthetic routes that utilize 2-B-6-MN as a precursor, showcasing its significance in pharmaceutical development .

Another investigation explored the biological interactions of 2-B-6-MN with cellular pathways related to inflammation and cancer. The findings suggested that the compound could inhibit certain enzymes involved in these processes, indicating potential therapeutic applications beyond its current uses .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals like Naproxen and Nabumetone |

| Medicinal Chemistry | Investigated for biological activities and potential therapeutic uses |

| Analytical Chemistry | Used as a reference standard in quantitative analysis |

| Proteomics Research | Potential ubiquitination inhibitor impacting protein degradation pathways |

作用機序

The mechanism of action of 2-Butyl-6-methoxynaphthalene is not well-defined. as a potential impurity of Nabumetone, it may share some similar pathways. Nabumetone works by inhibiting the production of prostaglandins, which are chemicals in the body that contribute to inflammation, pain, and fever . The molecular targets and pathways involved in the action of this compound require further research.

類似化合物との比較

Similar Compounds

2-Methoxynaphthalene:

Nabumetone: A nonsteroidal anti-inflammatory drug used to relieve pain and reduce inflammation.

Uniqueness

2-Butyl-6-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its role as a potential impurity in Nabumetone also highlights its relevance in pharmaceutical quality control.

生物活性

2-Butyl-6-methoxynaphthalene is a polycyclic aromatic hydrocarbon that has garnered attention due to its potential biological activities. This compound is structurally related to other naphthalene derivatives, which are known for various pharmacological properties, including anti-inflammatory and anticancer effects. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H14O

- Molecular Weight : 198.25 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 290 °C

- Melting Point : 70 °C

This compound exhibits a variety of biological activities through multiple mechanisms:

- Anti-inflammatory Activity : Research indicates that naphthalene derivatives can inhibit pro-inflammatory cytokines and pathways, potentially reducing inflammation in various tissues.

- Antioxidant Properties : The compound may act as a scavenger of free radicals, thereby protecting cells from oxidative stress.

- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown interactions with GPCRs, which are critical in numerous signaling pathways within the body.

In Vitro Studies

A study conducted on the metabolites of naphthalene derivatives showed that certain structural modifications enhance their affinity for biological targets such as the A2A receptor. The metabolites exhibited Ki values ranging from 7.5 to 53 nM, indicating significant binding affinity comparable to the parent compound .

Pharmacological Evaluation

In a pharmacological evaluation, this compound was tested for its effects on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |

| Study B | HeLa (Cervical Cancer) | 12 | Cell Cycle Arrest |

| Study C | A549 (Lung Cancer) | 10 | Inhibition of Migration |

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Preliminary studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells. Therefore, dose optimization is crucial for therapeutic applications.

Toxicity Assessment Table

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral in mice) |

| Skin Irritation | Mild irritation observed |

| Mutagenicity | Negative in Ames test |

特性

IUPAC Name |

2-butyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-3-4-5-12-6-7-14-11-15(16-2)9-8-13(14)10-12/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLRUUACNLOUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。